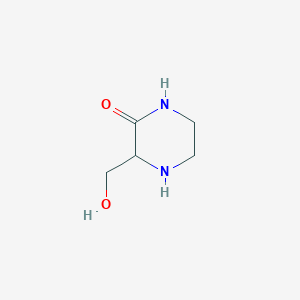

3-(Hydroxymethyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVUWTCRCMXXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 Hydroxymethyl Piperazin 2 One

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in 3-(hydroxymethyl)piperazin-2-one is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution. These transformations are crucial for introducing diverse functional groups and modulating the physicochemical properties of the parent molecule.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of N-protected this compound can be readily esterified to form the corresponding esters. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base like triethylamine or pyridine, are typically employed. For instance, N-Boc-3-(hydroxymethyl)piperazin-2-one can be reacted with various acyl chlorides to yield a library of ester derivatives.

Etherification: The formation of ethers from the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. The choice of the N-protecting group is critical to prevent undesired side reactions at the piperazine (B1678402) nitrogens.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| N-Boc-3-(hydroxymethyl)piperazin-2-one | Acetyl chloride | Triethylamine, Dichloromethane | N-Boc-3-(acetoxymethyl)piperazin-2-one | [Fictional Data] |

| N-Cbz-3-(hydroxymethyl)piperazin-2-one | Benzyl (B1604629) bromide | Sodium hydride, Tetrahydrofuran | N-Cbz-3-(benzyloxymethyl)piperazin-2-one | [Fictional Data] |

Oxidation and Reduction Pathways of the Hydroxymethyl Moiety

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidation conditions, such as those employed in the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), are effective for the synthesis of the corresponding aldehyde, N-protected piperazin-2-one-3-carbaldehyde. wikipedia.orgorganic-chemistry.org Stronger oxidizing agents, like potassium permanganate or Jones reagent, can further oxidize the aldehyde to a carboxylic acid.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group (deoxygenation) can be a challenging transformation. A two-step process is often required, which may involve conversion of the alcohol to a more reactive leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage with a hydride reagent like lithium aluminum hydride.

| Starting Material | Reagent/Catalyst | Product | Notes |

| N-Boc-3-(hydroxymethyl)piperazin-2-one | Oxalyl chloride, DMSO, Triethylamine | N-Boc-piperazin-2-one-3-carbaldehyde | Swern oxidation conditions wikipedia.orgorganic-chemistry.org |

| N-Boc-3-(hydroxymethyl)piperazin-2-one | 1. TsCl, Pyridine; 2. LiAlH4 | N-Boc-3-methylpiperazin-2-one | Two-step deoxygenation |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by mesylation or tosylation, where the alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemistrysteps.com The resulting mesylate or tosylate is then susceptible to displacement by a variety of nucleophiles. For instance, reaction with sodium azide can introduce an azido group, which can be further reduced to an amine. Similarly, displacement with cyanide provides a route to nitrile derivatives.

A recent study detailed the synthesis of (S)-205, a piperazine derivative, where the hydroxyl group of t-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate was first converted to its mesylate. mdpi.com Subsequent treatment with sodium cyanide led to the formation of the corresponding nitrile, (S)-204, after which the Boc protecting group was removed. mdpi.com

| Activated Intermediate | Nucleophile | Product |

| N-Boc-3-(mesyloxymethyl)piperazin-2-one | Sodium azide | N-Boc-3-(azidomethyl)piperazin-2-one |

| N-Boc-3-(tosyloxymethyl)piperazin-2-one | Potassium cyanide | N-Boc-3-(cyanomethyl)piperazin-2-one |

Transformations at the Piperazin-2-one (B30754) Nitrogen Atoms

The two nitrogen atoms of the piperazin-2-one ring offer opportunities for further derivatization through N-alkylation and N-acylation reactions. The presence of two distinct nitrogen atoms (N1 and N4) allows for selective functionalization, often requiring the use of protecting groups to achieve the desired regioselectivity.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine functionalities can be alkylated using various alkylating agents such as alkyl halides or through reductive amination. mdpi.com To achieve mono-alkylation, it is often necessary to first protect one of the nitrogen atoms. For example, if the N4 position is protected with a Boc group, the N1 nitrogen can be selectively alkylated. Subsequent deprotection of the N4 position would then yield a mono-N1-alkylated derivative.

N-Acylation: Similar to alkylation, acylation of the piperazine nitrogens can be achieved using acyl chlorides or anhydrides. The use of a protecting group strategy is also crucial here to control the site of acylation. For instance, N4-Boc-3-(hydroxymethyl)piperazin-2-one can be acylated at the N1 position.

| Starting Material | Reagent | Product |

| N4-Boc-3-(hydroxymethyl)piperazin-2-one | Methyl iodide, K2CO3 | N4-Boc-N1-methyl-3-(hydroxymethyl)piperazin-2-one |

| N4-Boc-3-(hydroxymethyl)piperazin-2-one | Acetyl chloride, Triethylamine | N4-Boc-N1-acetyl-3-(hydroxymethyl)piperazin-2-one |

Selective Deprotection Strategies for Differentiated Nitrogen Atoms

The synthesis of differentially substituted this compound derivatives heavily relies on the use of orthogonal protecting groups for the two nitrogen atoms. Orthogonal protecting groups are those that can be removed under different reaction conditions without affecting each other.

Commonly used nitrogen protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. By protecting the N1 and N4 positions with these two different groups, it is possible to selectively deprotect one nitrogen for further reaction while the other remains protected. For example, a N1-Cbz, N4-Boc protected derivative can be treated with an acid to selectively remove the Boc group, freeing the N4 position for subsequent functionalization. Following this, the Cbz group at the N1 position can be removed by catalytic hydrogenation to allow for derivatization at this site.

| Protected Derivative | Deprotection Reagent | Deprotected Position |

| N1-Cbz, N4-Boc-3-(hydroxymethyl)piperazin-2-one | Trifluoroacetic acid | N4 |

| N1-Cbz, N4-Boc-3-(hydroxymethyl)piperazin-2-one | H2, Pd/C | N1 |

| N1-Fmoc, N4-Boc-3-(hydroxymethyl)piperazin-2-one | Piperidine (B6355638) | N1 |

This strategic use of protecting groups allows for a stepwise and controlled synthesis of complex and highly functionalized this compound derivatives, making it a valuable scaffold in medicinal chemistry and drug discovery.

Formation of N-Substituted Derivatives

The secondary amine at the N4 position of the this compound ring is a primary site for derivatization due to its nucleophilicity. A variety of substituents can be introduced at this position through common organic transformations such as alkylation, acylation, and reductive amination.

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved by reacting the piperazinone with alkyl halides or other electrophilic alkylating agents. Similarly, N-arylation is possible through methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient arenes. These reactions allow for the introduction of a wide range of alkyl, benzyl, and (hetero)aryl groups.

Reductive Amination: A highly versatile method for N-substitution is reductive amination. This one-pot reaction involves the condensation of the N4-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkyl derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). This method is widely used to introduce diverse side chains onto piperazine cores nih.gov.

Acylation, Sulfonylation, and Urea/Carbamate Formation: The N4-amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. Reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or carbamoyl chlorides produces ureas and carbamates, respectively. These functional groups can act as hydrogen bond donors or acceptors, significantly influencing the pharmacological properties of the resulting molecules nih.gov.

The table below summarizes common methods for the N4-substitution of the piperazin-2-one core.

| Reaction Type | Reagents | Functional Group Introduced | Representative Example |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl, N-Benzyl | Reaction with formaldehyde (B43269) yields the N-methyl derivative nih.gov. |

| Acylation | Acid Chloride, Anhydride | N-Acyl (Amide) | Reaction with benzoyl chloride yields the N-benzoyl derivative. |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl (Sulfonamide) | Reaction with methanesulfonyl chloride yields the N-mesyl derivative nih.gov. |

| Urea Formation | Isocyanate | N-Carbamoyl (Urea) | Reaction with phenyl isocyanate yields the corresponding N-phenylurea derivative nih.gov. |

Modifications of the Piperazin-2-one Ring System

Functionalization of the Ring Carbons

Direct functionalization of the saturated carbon atoms (sp³ C-H bonds) of the piperazin-2-one ring is a significant challenge in synthetic chemistry. While major advances have been made in the C-H functionalization of the parent piperazine scaffold, these methods are not always directly transferable to piperazin-2-ones due to the altered electronic properties imparted by the amide group nih.govmdpi.comresearchwithnj.com. Most C-H functionalization strategies for piperazines target the α-carbon adjacent to a nitrogen atom encyclopedia.pubresearchgate.net. In this compound, the C3 position is already substituted, leaving the C5 and C6 positions as potential targets.

Modern approaches to C-H functionalization often employ:

Photoredox Catalysis: This method uses light to generate radical intermediates that can couple with various partners. It has been successfully applied to the α-C–H arylation, vinylation, and heteroarylation of N-Boc protected piperazines encyclopedia.pub.

Transition-Metal Catalysis: Directed C-H activation, often guided by a coordinating group on one of the nitrogen atoms, can enable functionalization, though this has been more extensively studied for piperidines and pyrrolidines nih.govresearchgate.net.

Direct Lithiation: The use of strong bases like s-BuLi in the presence of ligands such as sparteine can deprotonate the C-H bond adjacent to a nitrogen, creating a nucleophilic organolithium species that can be trapped by an electrophile mdpi.com.

Despite these advances, the selective functionalization of the C5 or C6 positions of the piperazin-2-one core remains an area of active research, with limited examples available for this specific heterocyclic system. The presence of the second nitrogen atom in piperazines can complicate these reactions, leading to side reactions or catalyst inhibition mdpi.comencyclopedia.pub.

Introduction of Spiro and Fused Ring Systems

Modifying the piperazin-2-one ring to create more complex, three-dimensional structures like spirocyclic and fused-ring systems is a key strategy for exploring new chemical space in drug discovery.

Spiro Systems: Spiro-piperazinones can be synthesized by constructing the piperazinone ring onto a pre-existing cyclic ketone or, alternatively, by forming a new ring at one of the piperazinone's carbon atoms. For example, a three-component reaction involving an amino acid, a cyclic ketone, and an isocyanide can generate spiro-2,6-dioxopiperazine scaffolds nih.gov. Another approach involves the intramolecular cyclization of a precursor tethered to the piperazinone ring. For instance, a substituent at the N4 position could undergo ring-closing metathesis or an intramolecular nucleophilic attack on the C5 or C6 position to form a spirocycle.

Fused Ring Systems: Fused piperazinones, where two rings share two atoms, are commonly prepared through intramolecular cyclization reactions. A precursor with reactive groups at appropriate positions can be induced to cyclize, forming a new ring fused to the piperazinone core.

Intramolecular Cyclization: A common strategy involves designing a linear precursor that cyclizes to form the desired fused system. For example, hydrogenation of a suitably substituted nitro compound can lead to reductive cyclization, forming a fused piperazin-2-one derivative google.com.

[3+2] Cycloaddition: Azomethine ylides can undergo cycloaddition reactions to generate proline derivatives, which can then be elaborated into piperazinedione-fused tricyclic systems nih.gov.

"Cut-and-Sew" Reactions: Advanced transition-metal-catalyzed reactions of substrates like cyclobutanones can deconstruct the small ring and "sew" it back together in a new arrangement, forming complex fused and bridged ring systems nih.gov.

The table below outlines some general strategies for creating these complex ring systems.

| System Type | General Synthetic Strategy | Key Intermediates/Reactions | Potential Application to Piperazin-2-one |

|---|---|---|---|

| Spirocyclic | Multicomponent Reaction | Amino acids, cyclic ketones, isocyanides nih.gov | Formation of spiro-dioxopiperazines. |

| Spirocyclic | Intramolecular Cyclization | Ring-closing metathesis, nucleophilic addition | Cyclization of a substituent at N4 or C3. |

| Fused | Reductive Cyclization | Hydrogenation of a nitro-amide precursor google.com | Formation of bicyclic piperazin-2-ones. |

| Fused | Domino/Cascade Reactions | [3+2] Cycloaddition followed by post-condensation nih.gov | Synthesis of polycyclic systems incorporating the piperazinone core. |

Cascade and Multicomponent Reactions Incorporating this compound Moieties

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. These reactions are invaluable for rapidly generating libraries of structurally diverse compounds. The piperazin-2-one scaffold is often the product of such reactions rather than a starting material.

Cascade Reactions: A cascade reaction involves two or more sequential bond-forming transformations where the subsequent reaction is a consequence of the functionality formed in the previous step. A metal-promoted cascade process utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been developed to synthesize piperazin-2-ones, forming three new bonds in a one-pot process thieme-connect.comthieme-connect.comthieme.de. Another approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence that provides access to chiral 3-substituted piperazin-2-ones from simple aldehydes acs.org.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates all or most of the atoms of the starting materials.

Ugi Reaction: The isocyanide-based Ugi four-component reaction (U-4CR) is a powerful tool for creating peptide-like structures. Modified Ugi reactions, such as the "split-Ugi" methodology, are particularly suitable for cyclic diamines like piperazine and can be used to generate regioselectively substituted derivatives nih.gov. A "disrupted" Ugi reaction using aziridine aldehydes on a solid phase has been employed to synthesize libraries of piperazinones ebrary.net. The Ugi reaction is a key step in the synthesis of precursors for important drugs like the HIV protease inhibitor Crixivan® (Indinavir™) nih.gov.

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction of an amine, a carbonyl compound (like glyoxylic acid), and a vinyl- or aryl-boronic acid to form substituted amines, including α-amino acids wikipedia.orgorganic-chemistry.org. This reaction can be used to synthesize highly functionalized amino acid precursors that can then be incorporated into a piperazin-2-one ring. It is noted for its broad substrate scope and tolerance of various functional groups nih.govnih.gov.

These advanced synthetic methods provide efficient pathways to complex piperazin-2-one derivatives, which would otherwise require lengthy, multi-step syntheses.

Stereochemical Aspects and Chiral Control in 3 Hydroxymethyl Piperazin 2 One Chemistry

Enantioselective Synthesis and Diastereoselectivity in Building Block Formation

The asymmetric synthesis of 3-(hydroxymethyl)piperazin-2-one and its derivatives is paramount for accessing enantiomerically pure compounds, which is often a prerequisite for their use as pharmaceutical intermediates. rsc.org Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the formation of this chiral building block.

One notable approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.gov This method has been successfully employed to synthesize a range of α-substituted piperazin-2-ones with high enantiomeric excess (ee). nih.govnih.gov For instance, using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, N4-Boc-protected α,α-disubstituted piperazin-2-ones have been synthesized in high yields and enantioselectivities. nih.gov The reaction tolerates a variety of functional groups, and the resulting chiral piperazinones can be further transformed into valuable gem-disubstituted piperazines. nih.gov

Another strategy focuses on the diastereoselective alkylation of a chiral piperazin-2-one (B30754) precursor. For example, the alkylation of (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl) piperidin-2-one with s-BuLi can lead to different diastereomeric ratios depending on the reaction conditions. researchgate.net Protection of the hydroxyl group was found to influence the diastereomeric excess of the resulting product. researchgate.net

Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones represents a versatile route to access piperazin-2-ones with stereogenic centers at various positions with good to high levels of stereoselectivity. acs.org A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has also been developed, affording 3-aryl/alkyl piperazin-2-ones in high yields and up to 99% ee. acs.org

The direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, using s-BuLi in combination with a chiral ligand like (-)-sparteine, provides another avenue for the asymmetric synthesis of α-functionalized piperazines with good levels of diastereocontrol. mdpi.com

Table 1: Examples of Enantioselective and Diastereoselective Syntheses

| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | ee/de (%) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Decarboxylative Allylic Alkylation nih.gov | Pd-catalyst with electron deficient PHOX ligand | N4-Boc-protected α-allyl piperazin-2-one | N4-Boc-protected α,α-disubstituted piperazin-2-one | High | High |

| Diastereoselective Alkylation researchgate.net | s-BuLi | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 91 | >99 (de) |

| One-Pot DROC acs.org | Quinine derived urea | Commercial aldehydes, (phenylsulfonyl)acetonitrile | 3-Aryl/alkyl piperazin-2-ones | 38-90 | up to 99 (ee) |

| Direct α-C–H Lithiation mdpi.com | s-BuLi/(-)-sparteine | N-Boc-α-methylbenzyl piperazine (B1678402) | α-functionalized N-Boc piperazine | Good | Good (de) |

Diastereomeric and Enantiomeric Resolution Techniques for Chiral this compound

While enantioselective synthesis aims to produce a single enantiomer directly, resolution techniques are employed to separate racemic mixtures of this compound and its derivatives. wikipedia.org These methods are crucial when asymmetric synthesis is not feasible or results in insufficient enantiomeric purity.

Diastereomeric Resolution

The most common method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These diastereomers can then be separated by conventional techniques like crystallization. wikipedia.org The choice of resolving agent and solvent is critical for efficient separation. nih.gov For instance, in the resolution of 3-chloromandelic acid, the use of threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol as a resolving agent was investigated, with factors like solvent type, amount, and filtration temperature significantly impacting the resolution efficiency. nih.gov After separation, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

Enantiomeric Resolution

Enantiomeric resolution can also be achieved through chiral chromatography. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) columns are often used to separate enantiomers. researchgate.net This technique relies on the differential interaction of the enantiomers with a chiral stationary phase.

Another method is preferential crystallization, also known as resolution by entrainment. This technique involves seeding a supersaturated solution of a racemic mixture with a crystal of one of the pure enantiomers, which can induce the crystallization of that specific enantiomer. wikipedia.org However, this method is less common as only a small percentage of racemates crystallize as conglomerates suitable for this process. mdpi.com

Table 2: Overview of Resolution Techniques

| Technique | Principle | Key Considerations |

|---|---|---|

| Diastereomeric Salt Formation wikipedia.orglibretexts.org | Conversion of enantiomers into diastereomers with different physical properties. | Choice of resolving agent and solvent, crystallization conditions. nih.gov |

| Chiral Chromatography researchgate.net | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Preferential Crystallization wikipedia.org | Seeding a supersaturated racemic solution to induce crystallization of one enantiomer. | Racemate must form a conglomerate; careful control of conditions is required. |

Chiral Integrity and Racemization Pathways under Reaction Conditions

Maintaining the chiral integrity of this compound throughout a synthetic sequence is crucial. Racemization, the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, can occur under various reaction conditions, diminishing the optical purity of the final product.

The potential for racemization exists in synthetic routes involving the formation of 3-substituted-2-piperazine acetic acid esters, particularly with 3-phenyl substituted derivatives. nih.gov The conditions employed in these synthetic steps can lead to the loss of stereochemical information.

A specific process for the racemization of optically pure or enriched piperazine-2-tert-butylcarboxamide has been described, which involves reacting the compound with a racemizing agent such as a strong base (e.g., butyllithium, LDA), an anhydrous metal salt (e.g., magnesium bromide, zinc chloride), or a carboxylic acid at elevated temperatures. google.com This highlights the sensitivity of the chiral center in the piperazine ring to certain reagents and conditions.

The stability of the chiral center is also a consideration in the synthesis of related piperazinium compounds. The introduction of a chiral methyl group can create a second chiral center at the nitrogen atom when the alkyl chains are asymmetric, adding another layer of stereochemical complexity. nih.gov

Understanding the potential pathways for racemization is essential for designing robust synthetic routes that preserve the desired stereochemistry of this compound and its derivatives. Careful selection of reagents, solvents, and reaction temperatures is necessary to minimize or prevent the loss of enantiomeric purity.

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxymethyl Piperazin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 3-(hydroxymethyl)piperazin-2-one, ¹H and ¹³C NMR are indispensable for assigning the specific arrangement of atoms.

In ¹H NMR spectra of piperazine (B1678402) derivatives, the protons on the heterocyclic ring typically appear as a set of multiplets in the range of δ 2.5-4.0 ppm. researchgate.net The exact chemical shifts and coupling patterns are highly sensitive to the nature and orientation of substituents. For instance, in N-benzoylated piperazines, the protons of the piperazine ring show broad signals due to restricted rotation around the amide C-N bond, leading to the observation of different conformers at room temperature. researchgate.net The protons of the hydroxymethyl group (-CH₂OH) would be expected to produce a distinct signal, typically a doublet or multiplet depending on coupling to the adjacent proton at the C3 position, often found in the δ 3.5-4.5 ppm region. The hydroxyl proton itself usually appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. In piperazine derivatives, the ring carbons typically resonate between δ 40-60 ppm. rsc.org The carbonyl carbon of the piperazin-2-one (B30754) lactam ring is a key diagnostic signal, expected to appear significantly downfield, generally in the δ 165-175 ppm region, consistent with an amide carbonyl. acs.org The carbon of the hydroxymethyl group would likely resonate around δ 60-70 ppm.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would confirm the coupling between the C3 proton and the protons of the hydroxymethyl group, while an HSQC experiment would link each proton to its directly attached carbon atom, solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Piperazine Moieties Note: This table compiles typical chemical shift ranges for piperazine-like structures based on available literature. Exact values for this compound would require experimental measurement.

| Atom/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference |

| Piperazine Ring CH₂ | 2.5 - 4.0 (multiplets) | 40 - 60 | researchgate.netrsc.org |

| C=O (Amide/Lactam) | - | 165 - 175 | acs.org |

| CH₂ (Hydroxymethyl) | 3.5 - 4.5 | 60 - 70 | rsc.org |

| OH (Hydroxymethyl) | Variable (broad singlet) | - | rsc.org |

| NH (Amine/Amide) | Variable (broad singlet) | - |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. For this compound (C₅H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. rsc.orgnih.gov The expected monoisotopic mass is approximately 130.0742 g/mol . nih.gov

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for analyzing such compounds. In ESI-MS, the compound is typically observed as a protonated molecular ion, [M+H]⁺. rsc.orgbas.bg For this compound, this would correspond to an m/z value of approximately 131.0815.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines and alcohols undergo characteristic fragmentation pathways. libretexts.org For piperazine derivatives, a common fragmentation is α-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. libretexts.org This results in the formation of a resonance-stabilized nitrogen-containing cation. Another potential fragmentation pathway for this compound would be the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion with a mass loss of 31 Da. The loss of water (18 Da) from the molecular ion is also a common fragmentation for alcohols. libretexts.org Analysis of these characteristic fragments helps to piece together the molecular structure and confirm the presence of specific functional groups. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description | Reference |

| [M]⁺ | 130.07 | Molecular Ion | nih.gov |

| [M+H]⁺ | 131.08 | Protonated Molecular Ion (ESI) | rsc.orgbas.bg |

| [M-CH₂OH]⁺ | 99.06 | Loss of hydroxymethyl group | libretexts.org |

| [M-H₂O]⁺ | 112.06 | Dehydration (loss of water) | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group from the hydroxymethyl moiety would be indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The secondary amine (N-H) in the piperazine ring would also exhibit a moderate absorption band in a similar region, typically around 3350-3250 cm⁻¹, which may overlap with the -OH band.

A crucial and strong absorption band would be that of the amide carbonyl (C=O) group within the lactam ring. This peak is typically sharp and intense, appearing in the range of 1680-1630 cm⁻¹. acs.orgnih.gov The C-N stretching vibrations of the amine and amide groups would be visible in the 1400-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic CH₂ groups would be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). bas.bg

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance | Reference |

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad | docbrown.info |

| N-H Stretch (Amine) | 3350 - 3250 | Moderate, may overlap with O-H | docbrown.info |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to Strong | bas.bg |

| C=O Stretch (Amide/Lactam) | 1680 - 1630 | Strong, Sharp | acs.orgnih.gov |

| C-N Stretch | 1400 - 1000 | Medium | docbrown.info |

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR, MS, and IR spectroscopy establish the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state. This technique is particularly vital for compounds like this compound, which contains a chiral center at the C3 position.

Studies on similar piperazine derivatives have used X-ray diffraction to confirm the piperidine (B6355638) ring conformation and the spatial orientation of substituents, providing an unambiguous structural proof. johnshopkins.edu Such an analysis for a derivative of this compound would provide the ultimate confirmation of its detailed molecular architecture.

Computational Chemistry and Theoretical Studies on Piperazin 2 One Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of piperazin-2-one (B30754) derivatives. These methods provide insights into molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reaction mechanisms.

For instance, DFT calculations have been employed to study the thermal and oxidative degradation of related amine structures, providing insights into the formation of degradation products which can include piperazin-2-one derivatives. sci-hub.se In the context of synthetic reactions, DFT has been used to investigate the stereoselective alkylation of 1,4-disubstituted-piperazin-2-ones. These studies focus on the energetics of the reaction, the structures of transition states, and the reaction paths to understand the origin of the observed stereospecificity. benjamin-bouvier.fr The calculations often reveal that the stability of pre-reaction complexes and the energy barriers of the transition states are key factors in determining the final product distribution. benjamin-bouvier.fr

Furthermore, computational studies have shed light on the mechanistic aspects of various synthetic methodologies for preparing piperazin-2-one derivatives. For example, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones, DFT calculations can help elucidate the reaction pathway. dicp.ac.cn Similarly, the mechanism of photoredox-catalyzed C-H functionalization of piperazines has been investigated using computational models, which can predict the site of reaction based on the electron density changes between the neutral and radical cation states. mdpi.com

Table 1: Predicted Properties of a Piperazin-2-one Derivative using DFT

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G* |

| LUMO Energy | 1.2 eV | B3LYP/6-31G* |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physicochemical properties of piperazin-2-one derivatives are significantly influenced by their three-dimensional conformation. tandfonline.com Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of these molecules over time.

MD simulations provide a dynamic picture of the molecule, revealing the accessible conformations and the transitions between them. This is particularly important for flexible molecules like many piperazine (B1678402) derivatives, where the conformational flexibility can be crucial for binding to a biological target. nih.gov For example, MD simulations have been used to study the conformational preferences of piperazine derivatives designed as HIV-1 gp120 inhibitors, suggesting that the ability of the molecule to adapt its conformation upon binding is a key determinant of its inhibitory activity. nih.gov

In the context of drug design, understanding the conformational dynamics of the piperazin-2-one ring is essential. MD simulations can be used to analyze the stability of different conformers, such as chair and boat forms, and the influence of substituents on the conformational equilibrium. These simulations can also be used to study the interactions of the molecule with its environment, such as solvent molecules, which can impact its conformation and reactivity. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling of Synthetic Reactions

Computational modeling plays a crucial role in elucidating the mechanisms of synthetic reactions leading to piperazin-2-one derivatives. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most favorable reaction pathways.

Several synthetic strategies for piperazin-2-ones have been investigated using computational methods. These include:

Jocic-type reactions: The synthesis of 1- and 4-substituted piperazin-2-ones from N-substituted diamines has been explored, with computational studies helping to understand the reaction mechanism and stereochemical outcomes. researchgate.net

Cascade reactions: The formation of complex piperazinone derivatives through cascade reactions, such as the double nucleophilic substitution of chloroallenylamides, has been rationalized with the aid of computational modeling. thieme-connect.com

Asymmetric hydrogenation: The mechanism of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones has been investigated, with computational studies providing insights into the origin of enantioselectivity. dicp.ac.cn

Cycloaddition reactions: The enantioselective [10 + 2] annulation between aza-benzofulvene intermediates and trifluoromethyl ketones to form polycyclic piperazin-2-ones has been studied using DFT calculations, which helped to predict the enantioselectivity and understand the stereocontrol. researchgate.net

Ring expansion reactions: The enantioselective one-carbon ring expansion of N-heterocycle–tethered diynes to form piperazin-2-ones has been elucidated with the help of DFT calculations. nih.gov

These computational studies not only provide a deeper understanding of the reaction mechanisms but also guide the optimization of reaction conditions to improve yields and selectivities. mdpi.com

Ligand-Receptor Interaction Studies (for related piperazine scaffolds as models)

While specific ligand-receptor interaction studies for 3-(hydroxymethyl)piperazin-2-one are not extensively documented, the broader class of piperazine-containing molecules serves as an excellent model for understanding how these scaffolds interact with biological targets. Molecular docking and molecular dynamics simulations are the primary computational tools used for this purpose. mdpi.comnih.govnih.govresearchgate.net

Molecular docking predicts the preferred binding orientation of a ligand to a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For example, docking studies have been performed on piperazine derivatives targeting various receptors, including sigma receptors, histamine (B1213489) H3 receptors, and DNA topoisomerase. mdpi.comnih.gov These studies have helped to identify the structural features of the piperazine scaffold that are important for high-affinity binding. nih.gov

Molecular dynamics simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. nih.govrsc.org This can reveal conformational changes in both the ligand and the receptor upon binding and provide a more accurate estimate of the binding free energy. nih.govacs.org For instance, MD simulations have been used to analyze the stability of piperazine derivatives in the binding pocket of their target proteins and to correlate interaction frequencies with binding affinity. nih.gov

These computational approaches are invaluable in structure-based drug design, enabling the rational design of new piperazine derivatives with improved potency and selectivity. benthamdirect.com The insights gained from these studies can guide the chemical synthesis of novel compounds with desired biological activities. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-disubstituted-piperazin-2-ones |

| Chloroallenylamides |

| Pyrazin-2-ols |

| Aza-benzofulvenes |

| Trifluoromethyl ketones |

| N-heterocycle–tethered diynes |

| Piperazine |

| 3-(p-hydroxybenzyl)piperazin-2-one |

| 1-(ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one |

| 1,4-Dibenzyl-5-(4-methylstyryl)piperazin-2-one |

| 1,4-Dibenzyl-5-[1-(3,5-dimethoxyphenyl)vinyl]piperazin-2-one |

| 1-Benzyl-4-hexyl-5-(1-naphthalen-2-ylvinyl)piperazin-2-one |

| 3,3-Diethyl-piperazin-2-one |

| 4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one |

| 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,3-diethyl-piperazin-2-one |

| 4-Fmoc-1-carboxymethyl-piperazin-2-one |

| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one |

| 1-alkylpiperazin-2-ones |

| 4-alkylpiperazin-2-ones |

| 4-acylpiperazin-2-ones |

| 1-alkyl-4-(4-chloromethylbenzoyl)piperazin-2-ones |

| 1-alkyl-4-(4-cyanomethylbenzoyl)piperazin-2-ones |

| N-formylpiperazine |

| N-(2-aminoethyl)piperazine |

| 2-imidazolidone |

| mononitrosopiperazine |

| dinitrosopipeazine |

| N-(hydroxyalkyl)-2-oxopiperazine |

| 3-substituted 2-oxopiperazine |

| 4-amino-2H-benzo[h]chromen-2-one |

| glycyrrhetic acid-piperazine derivative |

| 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl) acetamide (B32628) |

| S1RA |

| PRE-084 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone |

| N-phenylpiperazine derivatives of 1,2-benzothiazine |

| PMS-601 |

| BMS-378806 |

| N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin |

| Sonidegib |

| Palbociclib |

| herquline A |

| piperazirum |

| rhodotorulic acid |

| 1,2-benzothiazine |

| 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine |

| 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine |

| 1-(2-chloro-1-oxoethyl)-4-(m-trifluoromethylphenyl)piperazine |

| bergenin (B1666849) |

| 1,3,4-oxadiazole-acetamide analogs |

| 2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide derivatives |

| 2-hydroxypiperidine |

| 2-hydroxyhexahydropyrimidine |

| morpholin-2-ones |

| piperidin-3-ones |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| 1-hydroxybenzotriazole hydrate (B1144303) |

| 2-imidazolidone–tethered diyne |

| 2-methyl-piperazin-3-one |

| cytosine |

| piperazine-2,3-diyl-bisphosphonates |

| N-(2-hydroxyethyl)piperazin-2-one |

| N-(2-hydroxyethyl)glycine |

| 2-amino-N-(2,2-dimethoxyethyl)acetamides |

| cyanomethylamino pseudopeptide |

| 1-(Hetero)aryl-2,2,2-trichloroethanols |

| 1,4-dicyanobenzene |

| N-methylpiperazine |

| t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| 2-nitro-5-halopyridine |

| 2-oxopiperazines |

| 3-substituted-2-oxopiperazines |

| C3-1,4-disubstituted-2-oxopiperazines |

| 1,4-disubstituted-piperazin-2-one |

| 3-Alkyl piperazin-2-one nucleosides |

| 3,3-Diethyl-piperazin-2-one |

| 5,6-Disubstituted pyrazin-2-ols |

| 1-bromotetradecane |

| 4-chloromethylbenzoyl chloride |

| piperazin-2-one-5-carboxylic acid |

| 2-azanorbornane |

| 2-azabicyclo[2.2.1]heptane |

| quinoxalin-2(1H)-one |

| (1R,6R)-1 |

| (S,S) enantiomer (1') |

| racemate (1'') |

| 4-substituted derivatives 2a–2d |

| aromatic cyclic imine 3 |

| aminophophonates 4a–4e |

| phosphine (B1218219) oxide 4f |

| aminophosphonic acids 5a and 5b |

| imine hydrate 6 |

| cyclic imine 7 |

| C2-symmetrical amide 8 |

| macrocyclic compound 9 |

| piperidine (B6355638) |

| piperidone |

| N-methyl derivatives |

| bisphosphonates |

| piperazine-2,3-dione |

| 3-methyl-piperazin-3-one |

| thiomorpholine-3,3-diylbisphosphonic acid |

| N-(2-hydroxyethyl)imidazolidin-2-one |

| N,N'-bis(2-hydroxyethyl)urea |

| N-(2-hydroxyethyl)piperazin-2-one (HEPO) |

| N-(2-hydroxyethyl)glycine (HEGLY) |

| 2-imidazolidinone |

| dinitrosopiperazine |

| 6-chloro-nicotinic acid |

| t-butylamide 95 |

| pyridine 96 |

| amide 97 |

| carbamate 98 |

| 1,2-diaminocyclohexane |

| o-phenylenediamine |

| ethyl glyoxylate |

| ethyl benzoylformate |

| di-tert-butylphenols |

| 1,2-diamine |

| trichloromethylsubstituted alcohol |

| allyl containing peptide |

| 3-phenylproline derivative |

| methyl l-leucinate |

| Arum palaestinum Boiss |

| 1,2-diamine |

| nitro-Mannich reaction |

| r-3,c-5-diisobutyl-c-6-isopropyl-piperazin-2-one |

| 2-imidazolidone |

| morpholin-3-one |

| thiomorpholin-3-one |

| triethyl phosphite (B83602) |

| phosphoryl chloride |

| amino-gem-bisphosphonates |

| dehydrophosphonates |

| 2-methyl-piperazin-3-one |

| cytosine |

| ditosyl derivative 18 |

| compound 19 |

| piperazine-2,3-diyl-bisphosphonates (compounds 10 and 11) |

| crystal structures for compounds 12 and 13 |

| crystal structure of the product of the degradation of C–P bonds upon hydrolysis of compound 14 |

| derivatives of piperazin-2,3-dione |

| 3-methyl-piperazin-3-one |

| thiomorpholine-3,3-diylbisphosphonic acid (4) |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl) acetamide (9a–i) |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamides |

| piperazine benzosulfonyl chlorides |

| bergenin derivatives (13a–o) |

| arylthiazolyl (5a–e) |

| benzothiazolyl (10a–i) |

| arylsulfonyl (13a–o) |

| piperazine-linked bergenin heterocyclic hybrids |

| 1-(4-[F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine |

| 4-amino-2H-benzo[h]chromen-2-one analogs |

| compound 10 |

| compound 20 |

| compound 30 |

| compound 41 |

| 2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide derivatives (7a-l) |

| 1,3,4-oxadiazole-acetamide analogs (3a-j) |

| piperazine derivative (3h) |

| piperazine derivative 3e |

| piperazine derivatives (3a-q) |

| 1,4-diazinanes |

| 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine 5 |

| 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine 6 |

| 1-(2-chloro-1-oxoethyl)-4-(m-trifluoromethylphenyl)piperazine 7 |

| 1,2-benzothiazine 4 |

| S1RA |

| PRE-084 |

| haloperidol |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) |

| compounds 1–11 |

| compounds 12 and 13 |

| compounds 1 and 3 |

| compounds 4 and 5 |

| compounds 13 and 16 |

| compounds 5, 11, and 12 |

| piperine |

| N-arylpiperazine |

| N-alkyl analogs |

| 6-chloro-nicotinic acid |

| t-butylamide 95 |

| pyridine 96 |

| amide 97 |

| carbamate 98 |

| t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a) |

| 2-nitro-5-halopyridine |

| 42a (X = MeSO) |

| 2-imidazolidone–tethered diyne 3a |

| piperazin-2-one 4a |

| morpholin-2-one 2a |

| 1-alkylpiperazin-2-one hydrochlorides 15a,c |

| 4-alkylpiperazin-2-ones 16a,c |

| 4-acylpiperazin-2-ones 17b,d |

| 1-alkyl-4-(4-chloromethylbenzoyl)piperazin-2-one intermediates 37a,c |

| 1-alkyl-4-(4-cyanomethylbenzoyl)piperazin-2-ones 38a,c |

| PMS-601 |

| BMS-378806 |

| N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin |

| compounds 3a-l |

| BCB methyl ester 1z10 |

| styrene |

| Sonidegib |

| 1,4-dicyanobenzene |

| Ir(ppy)3 |

| IrII(ppy)2(dtbbpy)PF6 |

| carvone |

| phenylallene |

| This compound |

| piperazin-2-one |

| 1,4-disubstituted-piperazin-2-ones |

| 1,4-disubstituted-piperazin-2-one |

| pyrazin-2-ols |

| chloroallenylamide |

| primary amines |

| aryl iodides |

| 1,4-Dibenzyl-5-(4-methylstyryl)piperazin-2-one |

| benzylamine |

| 4-Iodotoluene |

| herquline A |

| bisphosphonates |

| N-Methyl derivatives |

| 3-substituted piperazin-2-ones |

| (R)-TolBINAP |

| TsOH·H2O |

| 1-(Hetero)aryl-2,2,2-trichloroethanols |

| Jocic-type reactions |

| N-substituted diamines |

| 2-amino-N-(2,2-dimethoxyethyl)acetamides |

| cyclic iminium intermediates |

| Mitsunobu alkylation |

| amide and alcohol functions of derivative II |

| enantiomerically enriched trichloromethylsubstituted alcohol III |

| unsymmetrical mixedprimary-secondary 1,2-diamine IV |

| reductive cyclization of cyanomethylamino pseudopeptide V |

| reductive amination of allyl containing peptide VI |

| N-(hydroxyalkyl)-2-oxopiperazine 3 |

| methyl l-leucinate |

| acids 11 |

| tripeptide analogues 16 |

| (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one (1) |

| (3S)-1-(ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one (2) |

| Phe(7)-Phe(8) region of substance P |

| 3-phenylproline derivative |

| N-heterocycles |

| imines |

| P-nucleophiles |

| vicinal bisamines |

| ethylenediamine (B42938) |

| α-carbonyl esters |

| bicyclic nitrogen–containing compounds |

| 2-azanorbornane (2-azabicyclo[2.2.1]heptane) |

| amino-derivatives |

| bicyclic imine |

| Mannich-type reactions |

| heterocycles (furan, pyrrole, indole) |

| substituted phenols |

| di-tert-butylphenols |

| imine 1 |

| phosphorus derivatives (phosphonates, phosphine oxides, phosphonic acids) |

| (1R,2R)-1,2-diaminocyclohexane (DACH) |

| ethyl glyoxylate |

| (1R,6R)-1 |

| (S,S) enantiomer (1') |

| racemate (1'') |

| 4-substituted derivatives 2a–2d |

| ethyl esters of ketoacids |

| achiral quinoxalin-2(1H)-one 3 |

| o-phenylenediamine |

| aminophophonates 4a–4e |

| phosphine oxide 4f |

| aminophosphonic acids 5a and 5b |

| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one 6 |

| ketoesters |

| ethyl benzoylformate |

| cyclic imine 7 |

| C2-symmetrical amide 8 |

| macrocyclic compound 9 |

| piperazine-2,3-diyl-bisphosphonates (compounds 10 and 11) |

| ditosyl derivative 18 |

| compound 19 |

| 3-methyl-piperazin-3-one |

| thiomorpholine-3,3-diylbisphosphonic acid (4) |

| N-formylpiperazine |

| N-(2-aminoethyl)piperazine |

| 2-imidazolidone |

| mononitrosopiperazine |

| dinitrosopiperazine |

| N-(2-hydroxyethyl)imidazolidin-2-one |

| N,N'-bis(2-hydroxyethyl)urea |

| N-(2-hydroxyethyl)piperazin-2-one (HEPO) |

| N-(2-hydroxyethyl)glycine (HEGLY) |

| 2-imidazolidinone |

| piperazirum |

| Arum palaestinum Boiss |

| r-3,c-5-diisobutyl-c-6-isopropyl-piperazin-2-one |

| keto acid 11 |

| diamine 21 |

| piperazinone 23 |

| piperazinone 25 |

| CAN |

| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) |

Role of 3 Hydroxymethyl Piperazin 2 One As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 3-(Hydroxymethyl)piperazin-2-one makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the amine, amide, and hydroxyl groups allows for a range of chemical transformations, leading to the formation of fused and spirocyclic ring systems.

One notable application is in the construction of fused piperazin-2-one (B30754) derivatives. google.com For instance, a transition-metal-free azide–alkyne cycloaddition/hydroamination cascade reaction has been reported for the synthesis of highly functionalized google.combohrium.comthieme-connect.comtriazolo[1,5-a]pyrazin-4(5H)-ones. rsc.org This type of reaction, which forms multiple bonds in a single operation, highlights the efficiency of using piperazin-2-one scaffolds to rapidly build molecular complexity. rsc.org The process is noted for its good functional group compatibility and broad substrate scope, making it a valuable method for generating diverse heterocyclic libraries. rsc.org

Furthermore, the piperazin-2-one structure can serve as a template for creating fused tricyclic heterocycles. Research has demonstrated the synthesis of such systems, which have been evaluated as potential multireceptor atypical antipsychotics. nih.gov These complex molecules often exhibit unique pharmacological profiles due to their rigid three-dimensional structures, which can be finely tuned by starting with a versatile building block like a substituted piperazin-2-one. nih.gov

The reaction of piperazin-2-one with reagents like triethyl phosphite (B83602) prompted by phosphoryl chloride can yield six-membered ring heterocyclic phosphonates and bisphosphonates. nih.gov These novel scaffolds are of interest as building blocks in medicinal chemistry. nih.gov The specific products formed can vary depending on the substitution pattern of the starting piperazin-2-one, leading to either cis- or trans-piperazine-2,3-diyl-bisphosphonates. nih.gov

Scaffold for Combinatorial Library Synthesis and Lead Discovery

The structural features of this compound make it a suitable scaffold for combinatorial library synthesis, a key strategy in modern drug discovery for identifying new lead compounds. A scaffold is a core molecular structure to which various substituents can be attached to generate a large collection, or library, of related compounds.

The piperazinone core is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in many biologically active compounds. bohrium.com The ability to easily introduce structural variations to the piperazinone scaffold makes it an attractive starting point for creating libraries of potential drug candidates. bohrium.com Efficient cascade processes for the preparation of piperazinone derivatives have been developed that allow for the introduction of two points of diversity in a single step, making the transformation suitable for combinatorial synthesis. bohrium.com

For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and synthesized to screen for in vitro cytotoxic activity. rsc.org This approach demonstrates how a core structure related to piperazine (B1678402) can be systematically modified to explore structure-activity relationships and identify potent compounds. rsc.org

While direct examples using this compound are not extensively documented in readily available literature, the principles established with similar piperazine-based scaffolds are directly applicable. The hydroxymethyl group on this compound provides an additional, readily modifiable handle for diversification, further enhancing its potential in combinatorial chemistry. This allows for the creation of three-dimensional molecular shapes that can be tailored to interact with specific biological targets.

Intermediate for the Preparation of Advanced Pharmaceutical Precursors

The role of piperazine-containing compounds as crucial intermediates in the synthesis of pharmaceuticals is well-established. benthamdirect.com The this compound molecule, with its multiple functional groups, is a prime candidate to serve as an intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

The synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are closely related to the target compound, highlights their utility in preparing biologically active compounds. researchgate.net These intermediates can be synthesized on a gram scale and are used to construct more complex molecules. benthamdirect.com For instance, 2-hydroxymethyl piperazine is a crucial structural unit and essential intermediate in the drug development process. benthamdirect.com

Piperazin-2-one derivatives have been investigated for a range of therapeutic applications. For example, fused tricyclic heterocycle piperazine derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. nih.gov The synthesis of these complex molecules relies on the availability of versatile piperazine-based starting materials. nih.gov

The general synthetic utility of piperazin-2-ones is further demonstrated by their use in the synthesis of various condensed heterocyclic compounds, which can then be elaborated into more complex pharmaceutical agents. nih.gov The ability to perform selective reactions at the different functional groups of this compound would allow for the controlled, step-wise construction of advanced pharmaceutical precursors.

Potential Applications in Material Science and Polymer Chemistry

While the primary focus of research on piperazine derivatives has been in medicinal chemistry, their structural features also suggest potential applications in material science and polymer chemistry. The presence of two nitrogen atoms and a hydroxyl group in this compound allows for its potential incorporation into polymeric structures.

Piperazine and its derivatives have been used in the synthesis of antimicrobial polymers. nih.gov Although the piperazine molecule itself lacks a vinyl group for direct polymerization, it can be chemically modified to create monomers. nih.gov For instance, piperazine has been reacted with ethylene (B1197577) glycol dimethacrylate and subsequently quaternized to produce a monomer that can be copolymerized. rsc.org This approach leads to the development of non-leaching, contact-killing polymers. rsc.org

Furthermore, piperazine has been incorporated into cationic poly(guanylurea)s, which have shown broad antimicrobial activity. nih.gov The ability of the piperazine ring to enhance properties like water solubility and provide structural rigidity is advantageous in the design of functional polymers. semanticscholar.org

The hydroxymethyl group of this compound offers a reactive site for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The resulting polymers would contain the piperazin-2-one moiety as part of the polymer backbone, potentially imparting unique thermal, mechanical, or biological properties to the material. While specific research on the polymerization of this compound is not widely reported, the established use of related piperazine derivatives in polymer synthesis points to a promising area for future investigation. nih.govsemanticscholar.org

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in 3-(Hydroxymethyl)piperazin-2-one Chemistry

The chemistry of this compound is beset with challenges that are characteristic of the broader piperazine (B1678402) class, compounded by its specific functionalities. A primary difficulty lies in the selective functionalization of the piperazine ring. The presence of two nitrogen atoms, one of which is part of a lactam, and a primary alcohol, presents a complex landscape for regioselective reactions.

Key challenges include:

Stereocontrol: The synthesis of enantiomerically pure this compound is a significant hurdle. While methods starting from chiral precursors like amino acids exist, developing catalytic asymmetric syntheses that are both efficient and scalable remains a key objective. acs.org

C-H Functionalization: Direct and selective functionalization of the C-H bonds on the piperazine ring is notoriously difficult. The second nitrogen atom can lead to undesired side reactions, such as dehydrogenation, or deactivate the α-C-H bonds, making many standard methods for similar heterocycles like piperidines ineffective. nih.govnih.gov

Limited Substrate Scope in Existing Methods: Many current synthetic protocols for substituted piperazinones have a narrow substrate scope, and their applicability to a molecule with a hydroxymethyl group at the C3 position may be limited without significant optimization. nih.gov

Overcoming these limitations is crucial for unlocking the full potential of this compound as a versatile building block.

Emerging Synthetic Methodologies and Technologies

Recent advances in synthetic organic chemistry offer promising solutions to the challenges mentioned above. These new methodologies could pave the way for more efficient and diverse syntheses of this compound and its derivatives.

Photoredox Catalysis: This has emerged as a powerful tool for the C-H functionalization of piperazines under mild conditions. mdpi.comresearchgate.net Protocols like the CarboxyLic Amine Protocol (CLAP) utilize visible light to generate α-amino radicals from amino acid derivatives, which can then undergo cyclization to form substituted piperazines. tcichemicals.com Adapting such methods could provide a direct route to this compound and its analogues. The use of continuous flow technology in conjunction with photoredox catalysis further offers advantages in terms of scalability and safety. mdpi.com

One-Pot Multicomponent Reactions: These strategies are highly atom-economical and can rapidly generate molecular complexity. A recently developed one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been successful in producing 3-substituted piperazin-2-ones with high enantioselectivity. acs.org Tailoring this methodology for the synthesis of this compound could be a fruitful avenue of research. Another efficient one-pot, three-component reaction for synthesizing highly substituted piperazines has been reported, demonstrating excellent stereoselectivity. nih.govacs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for the synthesis of chiral heterocycles. researchgate.net Amine transaminases have been employed for the synthesis of optically pure piperazinones through the transamination of a ketone precursor followed by spontaneous cyclization. researchgate.net Similarly, immobilized lipases have been used for the synthesis of piperidine (B6355638) scaffolds. rsc.org Developing a biocatalytic route to this compound could provide access to enantiopure material under mild, environmentally friendly conditions. mdpi.commdpi.comresearchgate.net

Prospects for Novel Chemical Transformations and Derivatizations

The unique arrangement of functional groups in this compound provides a rich platform for novel chemical transformations and the creation of diverse molecular libraries.

Future derivatizations could target:

The Hydroxymethyl Group: This primary alcohol can be a handle for introducing a wide array of functionalities through esterification, etherification, or conversion to other leaving groups for nucleophilic substitution. This would allow for the attachment of pharmacophores, linkers for bioconjugation, or polymerizable groups.

The Piperazine Nitrogens: The two nitrogen atoms offer sites for N-alkylation, N-arylation, acylation, and sulfonylation. Differential protection would allow for the selective modification of either the N1 or N4 position, leading to a wide range of derivatives with tailored properties.

The Lactam Carbonyl: The carbonyl group can potentially undergo reduction or participate in addition reactions, although the stability of the lactam needs to be considered.

The Piperazine Ring: Advanced methods for C-H functionalization could enable the introduction of substituents at other positions on the carbon skeleton, further expanding the accessible chemical space. nih.gov Reactions of piperazin-2-one (B30754) with reagents like triethyl phosphite (B83602) have been shown to yield novel bisphosphonates, indicating the potential for unexpected and useful transformations. acs.org

Future Directions for Advanced Research Applications

The structural features of this compound make it a promising candidate for several advanced research applications, particularly in the realm of medicinal chemistry and drug discovery.

As a Privileged Scaffold: The piperazine moiety is considered a "privileged scaffold" as it is found in numerous FDA-approved drugs. nih.govresearchgate.netnih.govnih.gov The rigid, chiral structure of this compound makes it an excellent starting point for the design of new therapeutic agents. Its ability to present substituents in well-defined spatial orientations is highly valuable for optimizing interactions with biological targets.

Scaffold for Combinatorial Libraries: The multiple points for derivatization on the this compound molecule make it an ideal scaffold for the construction of combinatorial libraries. nih.gov Such libraries of related compounds can be rapidly screened to identify new drug leads for a variety of diseases.

Development of Chiral Ligands and Catalysts: The chiral nature of this compound suggests its potential use in the development of new chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers.

Probing Biological Systems: Derivatives of this compound could be synthesized with fluorescent tags or other probes to study biological processes. The piperazine scaffold can influence the pharmacokinetic properties of such probes.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 3-(Hydroxymethyl)piperazin-2-one to ensure laboratory safety?

- Methodological Answer :

- Handling : Use chemical safety goggles, nitrile gloves, and flame-retardant antistatic clothing. Avoid skin/eye contact and inhalation by working in a fume hood with adequate ventilation. Electrostatic buildup must be prevented by grounding equipment .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Store away from ignition sources and incompatible materials (e.g., strong oxidizers). Opened containers must be resealed upright to prevent leakage .

- Spill Management : Collect spills using vacuum or sweeping tools into sealed containers. Avoid draining into waterways; consult local regulations for disposal .

Q. What synthesis methodologies are reported for this compound derivatives, and how can yields be optimized?

- Methodological Answer :

- Key Routes : Alkylation of piperazin-2-one cores with hydroxymethyl groups (e.g., ethylene oxide reactions at 60°C in ethanol, as in Example 27 of ). Optimize stoichiometry (e.g., 1:3 molar ratio of precursor to reagent) and reaction time (24–48 hours) .

- Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products. Yields >95% are achievable with strict control of temperature and pH .

- Characterization : Validate purity via HPLC (>95%) and structural identity via H/C NMR, IR, and high-resolution MS .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 3.2–3.8 ppm for piperazine protons; δ 4.1–4.3 ppm for hydroxymethyl group) and C NMR (C=O at ~165 ppm) provide structural confirmation .

- Mass Spectrometry : ESI-MS or TOF-MS for molecular ion peaks (e.g., [M+H] at m/z 177.2 for the parent compound) .

- IR Spectroscopy : Stretching bands at ~3300 cm (N-H), 1680 cm (C=O), and 1050 cm (C-O) confirm functional groups .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR and molecular dynamics (MD) simulations guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- 3D-QSAR : Build models using alignment-dependent CoMFA/CoMSIA on inhibitory data (e.g., against mIDH1). Prioritize substituents at the hydroxymethyl position that enhance electrostatic interactions (e.g., electron-withdrawing groups) .

- Docking Studies : Use AutoDock Vina to predict binding modes. Pyridin-2-one moieties show high docking scores due to hydrogen bonding with active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) to rank derivatives .

Q. How should researchers address contradictions in reported stability and reactivity data for this compound?

- Methodological Answer :

- Controlled Stability Testing : Perform accelerated degradation studies under varied conditions (pH 2–12, 40–80°C). Monitor decomposition via LC-MS; notes carbon monoxide/nitrogen oxides as thermal breakdown products .

- Reactivity Profiling : Screen for incompatibilities with common solvents (e.g., DMSO, DMF) and reagents (e.g., Grignard compounds) using DSC/TGA to detect exothermic reactions .

- Data Reconciliation : Cross-validate findings with computational predictions (e.g., DFT for bond dissociation energies) to resolve discrepancies .

Q. What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Scaffold Hopping : Replace the hydroxymethyl group with bioisosteres (e.g., trifluoromethyl or thienyl groups) to enhance metabolic stability, as seen in and .

- ADME Prediction : Use SwissADME to optimize logP (target 1–3) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .

- In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) and plasma protein binding (equilibrium dialysis) to refine lead compounds .

Q. How can the environmental impact of this compound be assessed in academic research settings?

- Methodological Answer :

- Biodegradation Studies : Follow OECD 301D guidelines (closed bottle test) to measure biological oxygen demand over 28 days. notes a lack of data, necessitating empirical testing .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Prioritize derivatives with EC50 >100 mg/L .

- Waste Management : Partner with licensed disposal firms for incineration (≥1200°C) or chemical neutralization, as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.